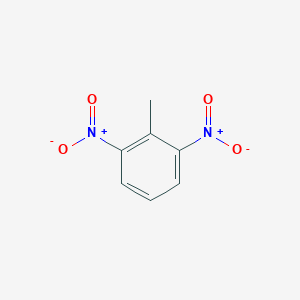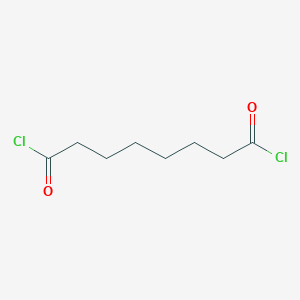![molecular formula C11H18O B127325 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 152562-67-9](/img/structure/B127325.png)
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that has gained popularity as a research chemical. It is a potent psychedelic compound that belongs to the class of serotonergic hallucinogens. The compound was first synthesized in 2004 by David E. Nichols and his team at Purdue University.
Mechanism Of Action
The mechanism of action of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the activation of the serotonin 5-HT2A receptor, which is found primarily in the cerebral cortex and other regions of the brain. The activation of this receptor leads to a cascade of events that ultimately result in the altered state of consciousness experienced by users.
Biochemical And Physiological Effects
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of psychedelic compounds on specific brain regions and pathways. However, one limitation is the lack of long-term data on the effects of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene on human health and behavior.
Future Directions
There are many potential future directions for research on 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying the effects of psychedelics on consciousness and perception. Additionally, there is a need for more research on the long-term effects of psychedelic use on human health and behavior.
Synthesis Methods
The synthesis of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the condensation of 5-methoxyindole-3-acetaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent. The reaction proceeds via an imine intermediate, which is reduced to form the final product. The yield of the synthesis is typically around 50%.
Scientific Research Applications
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have shown that 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene can induce altered states of consciousness, including mystical experiences, and can produce lasting changes in personality and behavior.
properties
CAS RN |
152562-67-9 |
|---|---|
Product Name |
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-10(7-12-11)9(3)6-11/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
ZBRQOGJMKMVNGK-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1CO2)C(C)C |
Canonical SMILES |
CC1=CC2(CCC1CO2)C(C)C |
synonyms |
2-Oxabicyclo[2.2.2]oct-5-ene,5-methyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
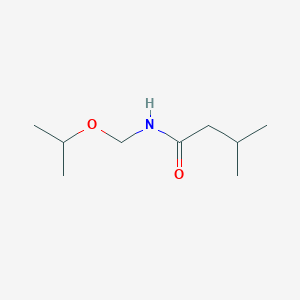
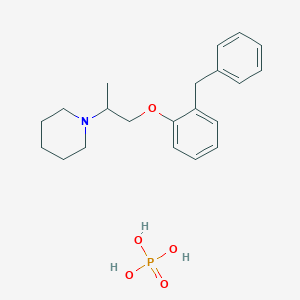
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
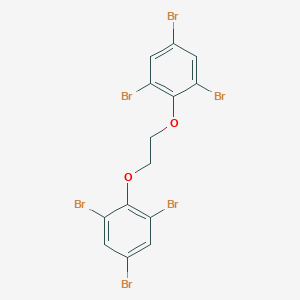
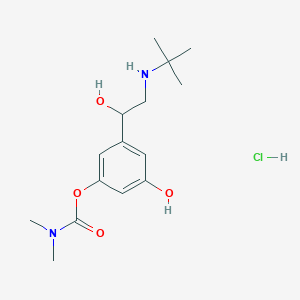
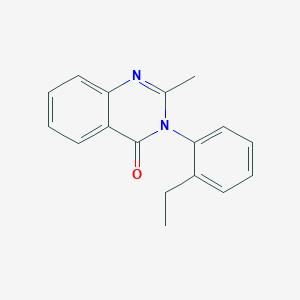
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
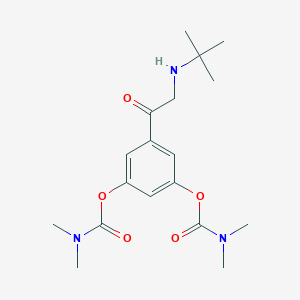
![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)
